2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine
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Overview
Description
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxy group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine typically involves the ortho-lithiation of 3,5-dimethylanisole, followed by the addition of n-butyllithium in hexanes. This reaction is aided by the addition of TMEDA (tetramethylethylenediamine) to enhance the lithiation process . The resulting intermediate is then reacted with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-4,6-dimethylphenyl)isoquinoline
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid
Uniqueness
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring. This combination of structural features imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(2-methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-9-5-11(3)14(13(7-9)16-4)12-6-10(2)8-15-12/h5,7,10,12,15H,6,8H2,1-4H3 |
InChI Key |
KKWFVKQXSJQWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=C(C=C2OC)C)C |
Origin of Product |
United States |
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